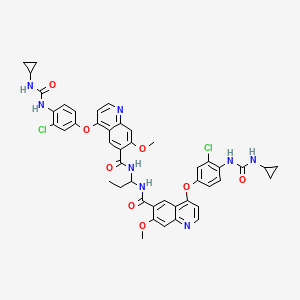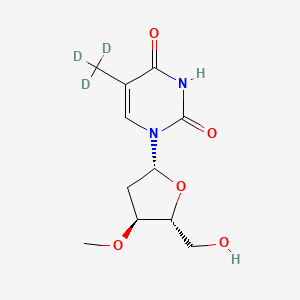
3'-O-Methyl Thymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methyl Thymidine-d3 is a deuterated nucleoside analog, specifically a derivative of thymidine. It is characterized by the presence of a methyl group at the 3’ position and three deuterium atoms. This compound is primarily used in scientific research, particularly in the development of anti-HIV pharmaceuticals .
Méthodes De Préparation
The synthesis of 3’-O-Methyl Thymidine-d3 involves several steps. One common method includes the methylation of thymidine at the 3’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The deuterium atoms are introduced through the use of deuterated reagents.
Industrial production methods for 3’-O-Methyl Thymidine-d3 are similar but are scaled up to meet the demand for research and pharmaceutical applications. These methods ensure high purity and yield of the compound, which is crucial for its use in sensitive applications.
Analyse Des Réactions Chimiques
3’-O-Methyl Thymidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding 3’-O-methyl thymidine-d3 oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the methyl group can be replaced by other nucleophiles like halides or amines
Applications De Recherche Scientifique
3’-O-Methyl Thymidine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: The compound is utilized in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair mechanisms.
Medicine: 3’-O-Methyl Thymidine-d3 is an intermediate in the development of anti-HIV drugs. .
Mécanisme D'action
The mechanism of action of 3’-O-Methyl Thymidine-d3 involves its incorporation into DNA strands during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This mechanism is particularly useful in antiviral research, where the compound can inhibit the replication of viruses by disrupting their DNA synthesis pathways .
Comparaison Avec Des Composés Similaires
3’-O-Methyl Thymidine-d3 can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Unlike 3’-O-Methyl Thymidine-d3, AZT contains an azido group at the 3’ position. AZT is also used in antiviral research, particularly in the treatment of HIV.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is a thymidine analog with a bromine atom at the 5’ position. It is used in cell proliferation studies and as a mutagen in genetic research.
5-Ethynyl-2’-deoxyuridine (EdU): EdU contains an ethynyl group at the 5’ position and is used in DNA synthesis studies due to its ability to be incorporated into DNA and detected using click chemistry
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3 |
Clé InChI |
ZGBKEOLAPVBJFC-SJMYZUAVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


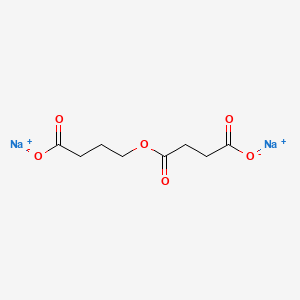

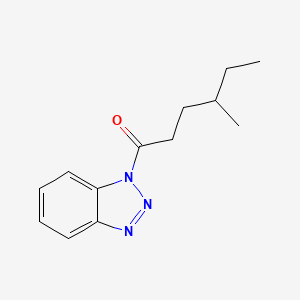
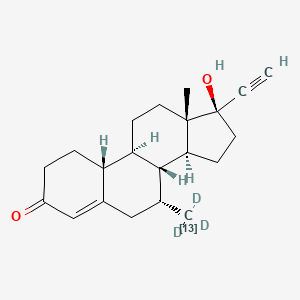
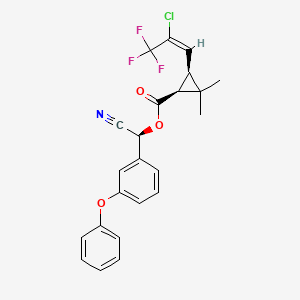
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)

![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)

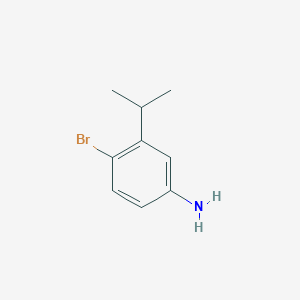
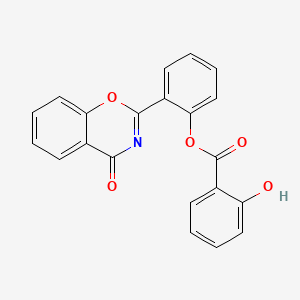
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

